N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and methoxy substituents, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyaniline and 4,6-dimethylpyrimidine-2-amine. These intermediates undergo condensation reactions with sulfonyl chlorides and acetic anhydride under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with potential antimicrobial and anticancer activities.
5-Amino-pyrazoles: Versatile synthetic building blocks used in the construction of diverse heterocyclic scaffolds.
Uniqueness
N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its versatility in various scientific applications further highlights its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(E)-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-14-12-15(2)25-22(24-14)28-23(27-18-8-11-20(33-4)21(13-18)34-5)29-35(31,32)19-9-6-17(7-10-19)26-16(3)30/h6-13H,1-5H3,(H,26,30)(H2,24,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHMXYJWNFCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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